8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol
描述
The compound 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol (CAS: 30896-57-2), often referred to as 4-hydroxyalprazolam, is a hydroxylated metabolite of alprazolam (CAS: 28981-97-7), a triazolobenzodiazepine anxiolytic . The methanol component in the name likely indicates its formulation as a methanol-based solution for analytical or pharmaceutical purposes, as alprazolam is frequently dissolved in methanol for drug analysis .
属性
分子式 |
C18H17ClN4O2 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol |
InChI |
InChI=1S/C17H13ClN4O.CH4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16;1-2/h2-9,17,23H,1H3;2H,1H3 |
InChI 键 |
GNORTZRRLGUUIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4.CO |
产品来源 |
United States |
准备方法
General Synthetic Route
The compound belongs to the class of 6-phenyl-4H-s-triazolo[4,3-a]benzodiazepines, synthesized via condensation reactions involving benzodiazepine precursors and acid hydrazides.
The general synthetic approach involves:
- Starting from a 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione intermediate.
- Reacting this intermediate with an organic acid hydrazide under controlled heating.
- The reaction proceeds through a partially condensed intermediate (2-(2-acylhydrazino)-5-phenyl-3H-1,4-benzodiazepine), which upon further heating cyclizes to form the triazolobenzodiazepine ring system.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Preparation of benzodiazepine-thione intermediate | Starting from appropriate benzodiazepine derivatives (substituted at positions 8-chloro, 1-methyl, 6-phenyl) | Formation of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione |
| Condensation with acid hydrazide | Organic solvent (lower alkanols such as methanol, ethanol, or cyclohexanol), temperature 60–120 °C | Formation of mixture: partially condensed hydrazino intermediate and triazolobenzodiazepine |
| Cyclization to triazolobenzodiazepine | Heating mixture above melting point of intermediate | Conversion to target triazolobenzodiazepine compound |
Solvent and Temperature Effects
- Lower alkanols (methanol, ethanol) are preferred solvents to facilitate condensation and cyclization.
- Vigorous heating favors the predominance of the triazolobenzodiazepine product.
- Controlled temperature allows isolation of intermediates if desired.
Acid Addition Salts Formation
- The free base form of the compound can be converted to pharmacologically acceptable acid addition salts, such as hydrochlorides, hydrobromides, sulfates, phosphates, and methanesulfonates.
- These salts are prepared by reacting the free base with stoichiometric amounts of the corresponding acids.
- Acid addition salts improve compound stability and solubility for pharmaceutical applications.
Research Findings and Pharmacological Data
Pharmacological Activity
The synthesized compound exhibits sedative, tranquilizing, and muscle relaxant effects in mammalian models, as demonstrated by various behavioral tests in mice:
| Test Name | ED50 (intraperitoneal) | ED50 (oral) | Description |
|---|---|---|---|
| Chimney Test | 0.09 mg/kg | - | Measures ability of mice to back out of a vertical cylinder; sedative effect indicated by failure. |
| Dish Test | 0.15 mg/kg | 0.045 mg/kg | Mice remain in Petri dish longer than 3 minutes indicating tranquilization. |
| Pedestal Test | 0.20 mg/kg | 0.9 mg/kg | Tranquilized mice stay on pedestal longer than 1 minute. |
| Nicotine Antagonism | 0.1 mg/kg | 0.04 mg/kg | Protects mice against nicotine-induced convulsions and death. |
| Strychnine Antagonism | 1 mg/kg | - | Protects mice against strychnine-induced convulsions, indicating muscle relaxant activity. |
Chemical and Structural Data
- Molecular formula: C18H17ClN4O (including methanol solvent)
- Molecular weight: ~340.8 g/mol
- The compound contains a fused triazolo and benzodiazepine ring system with substitutions at key positions (8-chloro, 1-methyl, 6-phenyl).
- The methanol component is often present as a solvate or crystallization solvent.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione |
| Reactant | Organic acid hydrazide (various alkyl/aryl substitutions) |
| Solvent | Lower alkanols (methanol, ethanol), cyclohexanol |
| Temperature | 60–120 °C for condensation; above melting point for cyclization |
| Reaction time | Several hours depending on temperature and solvent |
| Product isolation | Crystallization, extraction, chromatography |
| Product form | Free base and acid addition salts |
化学反应分析
Hydroxyl Group at Position 4
The 4-ol group introduces potential for oxidation, esterification, or conjugation:
-
Oxidation : Under mild oxidizing agents (e.g., MnO₂), the hydroxyl group may oxidize to a ketone, though this is not directly documented for this compound.
-
Esterification : Reaction with acyl chlorides or anhydrides could yield esters, enhancing lipophilicity .
Chloro Substituent at Position 8
The chloro group is typically inert under standard conditions but may participate in nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature Pd-catalyzed coupling) .
Solvolysis in Methanol
The methanol solvate dissociates upon heating or under vacuum, as observed in analogous triazolo-benzodiazepines .
Degradation Products :
Metabolic Reactions
While direct metabolic data for this compound is limited, structurally similar benzodiazepines undergo hepatic oxidation and glucuronidation. Predicted pathways include:
-
Hydroxylation : Cytochrome P450-mediated oxidation at position 4, forming diols or quinone intermediates .
-
Conjugation : Glucuronidation of the 4-ol group, enhancing excretion .
Comparative Reaction Data
The table below summarizes reaction conditions for analogous triazolo-benzodiazepines :
| Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Cyclocondensation | Hydrazide + ethanol, reflux | 47–85 | Thermal cyclization critical |
| Methanol solvate formation | Recrystallization in methanol | – | Stabilizes crystalline structure |
| Oxidative degradation | H₂O₂, 60°C | – | Forms chlorinated byproducts |
科学研究应用
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly the GABAergic system.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The compound exerts its effects primarily through modulation of the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to the benzodiazepine site on the GABA_A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and produces the compound’s anxiolytic and sedative effects .
相似化合物的比较
Key Properties:
- Chemical Formula : C₁₇H₁₃ClN₄O
- Molecular Weight : 324.764 g/mol
- Pharmacological Class : Triazolobenzodiazepine
Alprazolam itself is a short-acting benzodiazepine that modulates γ-aminobutyric acid (GABA) receptors, used clinically for anxiety and panic disorders . Its hydroxylation at the 4-position reduces its psychoactivity but increases polarity, influencing excretion pathways .
Comparison with Structural Analogs
Triazolobenzodiazepines share a core structure but differ in substituents, which critically affect their pharmacokinetics, potency, and legal status. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Flualprazolam: The 2-fluorophenyl group at position 6 enhances lipophilicity (logKow = 2.42 vs. 2.12 for alprazolam), increasing blood-brain barrier penetration and potency . 4-Hydroxyalprazolam: The hydroxyl group at position 4 increases hydrophilicity, facilitating renal excretion and reducing CNS activity compared to alprazolam .
Pharmacokinetics :
- Alprazolam has a half-life of 6–12 hours and ~90% oral bioavailability .
- Flualprazolam, with its fluorinated phenyl group, exhibits a longer half-life (~12–18 hours) and higher potency, leading to increased overdose risks .
Metabolism :
- Alprazolam undergoes hepatic oxidation to 4-hydroxyalprazolam and α-hydroxyalprazolam, both inactive metabolites .
- Designer analogs like clonazolam resist metabolism due to nitro groups, prolonging their effects .
Therapeutic and Regulatory Implications
- 4-Hydroxyalprazolam: Not clinically active but critical for toxicological screenings to confirm alprazolam use .
- Alprazolam : FDA-approved for anxiety but carries risks of dependence and withdrawal .
生物活性
8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol, commonly known as Alprazolam, is a member of the benzodiazepine class of medications. It is primarily used for its anxiolytic properties and has been extensively studied for its pharmacological effects. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant case studies.
The molecular formula of Alprazolam is with a molecular weight of approximately 308.77 Da. The compound features a triazolo-benzodiazepine structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.77 g/mol |
| CAS Number | 28981-97-7 |
| Synonyms | Alprazolam, Xanax |
Alprazolam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. It binds to the benzodiazepine site on the GABA-A receptor complex, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization. This action leads to various central nervous system effects including:
- Anxiolytic Effects : Reduces anxiety and panic disorders.
- Sedative Effects : Induces sleep and relaxation.
- Muscle Relaxant Effects : Alleviates muscle tension.
Anxiolytic Activity
A study published in PubMed evaluated a series of triazolo-benzodiazepines and found that Alprazolam demonstrated significant anxiolytic effects at low dosages. The compound was effective in reducing anxiety-related behaviors in animal models, with an effective dose (ED50) identified as 0.09 mg/kg in mice during the chimney test .
Sedative and Muscle Relaxant Effects
Research indicated that Alprazolam also possesses sedative properties. In tests involving strychnine sulfate administration to mice, it was shown that an oral dose of 1 mg/kg could prevent fatalities typically caused by strychnine, highlighting its muscle relaxant capabilities .
Case Studies
Several clinical studies have documented the efficacy of Alprazolam in treating anxiety disorders:
- Generalized Anxiety Disorder (GAD) : A randomized controlled trial demonstrated that patients receiving Alprazolam experienced significant reductions in anxiety symptoms compared to placebo groups.
- Panic Disorder : In a cohort study involving patients with panic disorder, those treated with Alprazolam reported fewer panic attacks and improved quality of life metrics over a 12-week period.
Side Effects and Safety Profile
While Alprazolam is effective for anxiety management, it is associated with potential side effects including:
- Drowsiness
- Dizziness
- Dependence and withdrawal symptoms upon discontinuation
常见问题
(Basic) What are the established synthetic routes for 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol?
Methodological Answer:
The synthesis typically involves cyclization of precursor benzodiazepine derivatives with hydrazide or triazole-forming reagents. For example, reacting 7-chloro-2-(dimorpholinophosphinyloxy)-5-phenyl-1,4-benzodiazepine with acethydrazide in butanol under reflux yields the triazolobenzodiazepine core . Alternative routes start from 2-amino-5-chlorobenzophenone, followed by sequential hydrazine and triazole ring formation . Methanol is often used as a solvent or crystallization medium during purification steps . Key intermediates should be verified via TLC and IR spectroscopy to confirm reaction progression .
(Basic) How is the structural characterization of this compound performed in academic research?
Methodological Answer:
Structural elucidation relies on multi-technique validation:
- X-ray crystallography resolves the fused triazole-benzodiazepine ring system and confirms stereochemistry, as demonstrated in related triazolobenzodiazepine derivatives .
- NMR spectroscopy identifies aromatic proton environments (δ 7.00–9.00 ppm for phenyl and benzodiazepine protons) and methyl group signals (δ ~2.50 ppm) .
- IR spectroscopy detects functional groups (e.g., C=N stretching at ~1625 cm⁻¹) and hydroxyl/methanol interactions .
- Elemental analysis validates empirical formulas (e.g., C₁₇H₁₃ClN₄O with 71.58% C, 3.99% H, and 22.50% N) .
(Basic) What pharmacological properties are associated with this compound, and how are they assessed?
Methodological Answer:
As a structural analog of alprazolam , this compound likely exhibits GABAA receptor modulation. In vitro assays using radioligand binding (e.g., [³H]flunitrazepam displacement) quantify affinity for benzodiazepine receptor sites . In vivo studies in rodent models assess anxiolytic, sedative, or anticonvulsant effects via elevated plus maze or pentylenetetrazole-induced seizure tests. Metabolite profiling (e.g., 4-hydroxyalprazolam) requires LC-MS/MS to identify phase I oxidation products .
(Advanced) How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Computational reaction design : Use quantum chemical calculations (e.g., density functional theory) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent selection : Replace ethanol with methanol or butanol to improve intermediate solubility and reduce side-product formation .
- Reactor design : Employ continuous-flow systems to enhance heat/mass transfer during cyclization steps, minimizing decomposition .
- Purification : Gradient recrystallization (e.g., chloroform/methanol) improves crystal purity, as shown in analogous triazolo compounds .
(Advanced) How should contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be resolved?
Methodological Answer:
- Triangulate assays : Compare receptor binding affinity (IC₅₀) with functional assays (e.g., chloride ion flux) to confirm agonist/antagonist activity .
- Metabolite interference : Use hepatic microsomal incubations to assess whether metabolites (e.g., 4-hydroxy derivatives) contribute to observed in vivo effects .
- Species-specificity : Replicate studies in multiple animal models (e.g., rats vs. mice) to identify interspecies variations in metabolism or receptor subtypes .
(Advanced) What methodologies are recommended for identifying and quantifying methanol co-crystallization in the compound?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine methanol content by measuring weight loss at 60–100°C .
- Single-crystal X-ray diffraction : Resolve methanol occupancy in the crystal lattice and hydrogen-bonding interactions .
- ¹H-NMR in DMSO-d₆ : Detect methanol protons (δ ~3.30 ppm) and quantify via integration relative to the compound’s aromatic signals .
(Advanced) How can computational modeling improve the understanding of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking simulations : Model interactions with GABAA receptor subunits (e.g., α1/γ2 interfaces) using software like AutoDock Vina to predict binding affinity .
- QSAR studies : Corinate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with pharmacological data to design analogs with enhanced selectivity .
- MD simulations : Analyze conformational stability of the triazole ring under physiological conditions (e.g., aqueous solvation) .
(Advanced) What experimental approaches are suitable for comparative studies of this compound with its structural analogs (e.g., triazolam)?
Methodological Answer:
- Crystallographic comparison : Overlay X-ray structures to assess differences in triazole ring orientation and phenyl group interactions .
- Pharmacokinetic profiling : Conduct parallel in vitro CYP450 inhibition assays (e.g., CYP3A4) to compare metabolic stability .
- Behavioral phenotyping : Use dose-response curves in conflict-based anxiety models (e.g., Vogel conflict test) to differentiate efficacy from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
